3,13-Octadecadien-1-ol

Description

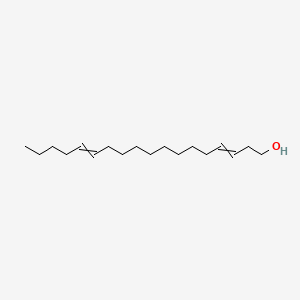

Structure

3D Structure

Properties

Molecular Formula |

C18H34O |

|---|---|

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadeca-3,13-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3 |

InChI Key |

QBNCGBJHGBGHLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCO |

Origin of Product |

United States |

Structural Elucidation and Isomeric Configurations of 3,13 Octadecadien 1 Ol

Stereochemical Diversity: (3E,13Z)-, (3Z,13Z)-, (3E,13E)-, and (3Z,13E)-Isomers

3,13-Octadecadien-1-ol is an unsaturated alcohol characterized by an 18-carbon chain with two double bonds at the 3rd and 13th positions. vulcanchem.com The geometry of these double bonds gives rise to four possible stereoisomers: (3E,13Z), (3Z,13Z), (3E,13E), and (3Z,13E). The "E" (entgegen) and "Z" (zusammen) notation specifies the configuration of the substituents at each double bond, corresponding to trans and cis isomers, respectively. vulcanchem.comontosight.ai

These isomers, while sharing the same molecular formula (C₁₈H₃₄O) and molecular weight (approximately 266.46 g/mol ), can exhibit different physical and biological properties due to their distinct three-dimensional shapes. vulcanchem.comncats.ioncats.io For instance, different isomers of long-chain unsaturated alcohols, such as those of this compound, are known to function as sex pheromones in various insect species, with the specific geometric configuration being crucial for biological activity. pnas.orgtandfonline.com The (3E,13Z) and (3Z,13Z) isomers, for example, have been identified as sex pheromone components for the clearwing moth, Nokona pernix. tandfonline.comnih.govresearchgate.net

The synthesis of specific isomers often requires multi-step chemical processes to control the stereochemistry of the double bonds. tandfonline.comresearchgate.net For example, the synthesis of the (3Z,13E) isomer can be achieved through acetylene (B1199291) coupling reactions followed by stereoselective reduction steps. tandfonline.comresearchgate.net Similarly, the (3E,13E) isomer can be synthesized via a Birch reduction of an enyne precursor. tandfonline.comresearchgate.net

Table 1: Stereoisomers of this compound

| Isomer | Double Bond Configuration at C3 | Double Bond Configuration at C13 |

| (3E,13Z)-3,13-Octadecadien-1-ol | E (trans) | Z (cis) |

| (3Z,13Z)-3,13-Octadecadien-1-ol | Z (cis) | Z (cis) |

| (3E,13E)-3,13-Octadecadien-1-ol | E (trans) | E (trans) |

| (3Z,13E)-3,13-Octadecadien-1-ol | Z (cis) | E (trans) |

Positional Isomers and Their Distinctive Features (e.g., vs. 2,13-Octadecadien-1-ol)

Positional isomers have the same molecular formula but differ in the location of their functional groups or other structural features. In the context of octadecadien-1-ols, a key positional isomer to consider is 2,13-Octadecadien-1-ol (B14787573). While both compounds are 18-carbon diunsaturated alcohols, the position of one of the double bonds differs.

This seemingly minor shift in double bond position from C-3 to C-2 leads to distinct chemical and physical properties. For instance, in gas chromatography, 3,13-diene isomers typically elute faster than their corresponding 2,13-diene counterparts with the same functional group and geometric configuration. tandfonline.com This difference in retention time is a critical feature for their separation and identification.

Furthermore, the mass spectra of the alcohol forms of these positional isomers show distinguishable fragmentation patterns. tandfonline.comnih.gov While their acetate (B1210297) derivatives may produce very similar mass spectra, the free alcohols can be differentiated by comparing the relative intensities of specific ion fragments. tandfonline.comnih.govresearchgate.net

Table 2: Comparison of Positional Isomers

| Feature | This compound | 2,13-Octadecadien-1-ol |

| Double Bond Positions | C3, C13 | C2, C13 |

| GC Elution (vs. corresponding 2,13-isomer) | Faster | Slower |

| MS Fragmentation (Alcohols) | Distinct fragmentation pattern | Shows an abundant [M - H₂O]⁺ ion at m/z 248 |

Structural Characterization Methodologies in Research

The precise identification and characterization of this compound isomers rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the configuration of double bonds (E/Z or trans/cis). tandfonline.comnih.gov

¹H NMR (Proton NMR): The coupling constants (J-values) between the vinylic protons (hydrogens attached to the double-bonded carbons) are indicative of the double bond's geometry. researchgate.net Generally, a larger coupling constant is observed for trans-alkenes compared to cis-alkenes. The chemical shifts of the protons adjacent to the double bonds also provide valuable structural information. nih.gov

¹³C NMR (Carbon-13 NMR): The chemical shifts of the allylic and vinylic carbons can also help determine the stereochemistry of the double bonds. masterorganicchemistry.com The signals for the carbon atoms in a cis configuration often appear at a slightly different chemical shift compared to those in a trans configuration. tandfonline.comresearchgate.net

Mass Spectrometry (MS) for Positional Isomer Differentiation

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. tandfonline.comnih.gov When coupled with gas chromatography (GC-MS), it becomes a highly effective technique for separating and identifying different isomers. tandfonline.comnih.govresearchgate.net

As mentioned earlier, while the mass spectra of the acetate derivatives of 3,13- and 2,13-octadecadien-1-ol are nearly identical, the free alcohols exhibit key differences. tandfonline.comnih.govresearchgate.net Specifically, the mass spectrum of 2,13-octadecadien-1-ol shows a more abundant ion at a mass-to-charge ratio (m/z) of 248, corresponding to the loss of a water molecule ([M-18]⁺). tandfonline.comnih.govresearchgate.net This distinction allows for the direct differentiation of these positional isomers without the need for derivatization. tandfonline.comnih.govresearchgate.net

Advanced Chromatographic Techniques for Isomer Separation

The separation of the various isomers of this compound is a critical step in their analysis and is typically achieved using high-resolution chromatographic methods.

Gas Chromatography (GC): Utilizing capillary columns with polar stationary phases, such as DB-23, allows for the separation of geometric isomers based on their differing polarities and boiling points. tandfonline.comresearchgate.net Each geometrical isomer will have a distinct retention time, enabling their individual identification. tandfonline.comnih.govresearchgate.net

Argentation Thin-Layer Chromatography (Ag-TLC): This technique is particularly effective for separating unsaturated compounds based on the number and geometry of their double bonds. scispace.com The silver ions impregnated in the silica (B1680970) gel plate interact differently with cis and trans double bonds, allowing for their separation. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC, especially in a reversed-phase mode, can also be employed for the separation of long-chain unsaturated alcohols and their derivatives. scispace.com

The combination of these sophisticated analytical methods is essential for the unambiguous structural elucidation and differentiation of the various isomers of this compound.

Natural Occurrence and Isolation from Biological Systems

Occurrence in Insect Species (e.g., Lepidoptera: Sesiidae)

3,13-Octadecadien-1-ol and its acetate (B1210297) or aldehyde analogs are well-documented as principal components of sex pheromones in clearwing moths belonging to the family Sesiidae (Lepidoptera). nih.govresearchgate.net These compounds are crucial for chemical communication and mating, with specific isomeric blends ensuring species-specific attraction.

The primary method for obtaining insect-derived this compound involves the extraction of pheromone glands from female moths. In a key study, pheromone gland extracts of the sesiid moth, Nokona pernix, were analyzed to identify its sex pheromone components. tandfonline.comnih.gov The analysis was conducted using coupled gas chromatography-electroantennographic detection (GC-EAD), which measures the electrical response of a male moth's antenna to compounds eluting from the GC column. This technique allows for the specific identification of biologically active compounds within a complex extract. Further chemical characterization and structural elucidation are achieved using gas chromatography-mass spectrometry (GC-MS). tandfonline.comnih.gov The mass spectra of the alcohol isomers can be distinguished by comparing the relative intensities of the ion peak corresponding to the loss of a water molecule ([M−18]⁺ at m/z 248), enabling direct differentiation of positional isomers. tandfonline.comnih.gov

The biological activity of pheromones is highly dependent on the precise ratio of their geometric isomers (Z/E). Analysis of the pheromone gland extract from Nokona pernix revealed two EAG-active components, which were identified as the (3E,13Z)- and (3Z,13Z)-isomers of this compound. tandfonline.comnih.gov These isomers were found in a specific natural ratio of approximately 9:1. tandfonline.comnih.gov Field trials confirmed that this specific blend was highly attractive to N. pernix males, whereas single components showed little to no attraction. oup.com Similarly, isomers of this compound have been identified as sex pheromone components for other Sesiidae species, such as the Western poplar clearwing moth. usda.gov The precise isomeric composition is a critical factor in reproductive isolation among different moth species.

Table 1: Isomeric Blends of this compound Identified in Sesiidae Moths

| Species | Isomers Identified | Natural Ratio | Source |

| Nokona pernix | (3E,13Z)-3,13-octadecadien-1-ol | ~9 | tandfonline.comnih.gov |

| (3Z,13Z)-3,13-octadecadien-1-ol | 1 | ||

| Western poplar clearwing moth (Synanthedon sp.) | (E,Z)-3,13-Octadecadien-1-ol | Not Specified | usda.gov |

| (Z,Z)-3,13-Octadecadien-1-ol | Not Specified |

Identification in Plant and Fungal Extracts

While most prominently known as an insect pheromone, structurally related C18 compounds have been identified in botanical and mycological sources. A derivative, 2-methyl-E,E-3,13-octadecadienol, was identified as a major component (8.33%) in the methanolic fruit extract of Lagenaria breviflora. researchgate.net Additionally, analyses of extracts from endophytic fungi have revealed the presence of other C18 molecules with double bonds at the C13 position, such as (E)-9,cis-13-Octadecenoic acid, methyl ester from Paecilomyces sp., indicating that the biosynthetic pathways for such structures exist in the fungal kingdom. nih.gov

The isolation of lipophilic compounds like this compound from plant and fungal matrices is typically achieved through solvent extraction. The choice of solvent is critical, as its polarity will determine the efficiency and selectivity of the extraction. mdpi.com

Commonly employed methods include:

Maceration : This involves soaking the plant or fungal material in a solvent at room temperature for an extended period. nih.gov In the analysis of Lagenaria breviflora fruit, a methanol (B129727) extraction was used to isolate its chemical constituents, including the this compound derivative. researchgate.net

Soxhlet Extraction : A more exhaustive method where the material is subjected to continuous extraction by a refluxing solvent, which is suitable for obtaining higher yields of target compounds. nih.gov

Ultrasonic-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. researchgate.net

Polar solvents like methanol and ethanol, often in aqueous mixtures, are frequently used for extracting a broad range of metabolites. mdpi.commdpi.com For less polar compounds like long-chain alcohols, solvents such as ethyl acetate and chloroform (B151607) are also effective. nih.gov The crude extract obtained after solvent evaporation is a complex mixture that requires further purification.

Following initial solvent extraction, chromatographic techniques are essential for the purification and isolation of specific compounds like this compound from the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful tool for both the separation and identification of volatile and semi-volatile compounds. It was the primary analytical method used to identify the this compound derivative in the Lagenaria breviflora extract. researchgate.net However, for some unsaturated alcohols, the high temperatures of the GC inlet can cause isomerization of double bonds, potentially altering the natural isomeric ratio. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a valuable method for the purification of thermally labile compounds, as it operates at or near room temperature, thus preventing isomerization. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like ODS or C18) and a polar mobile phase, is particularly well-suited for separating lipophilic molecules. researchgate.net The different geometric isomers of octadecadienals have been successfully separated using this method, eluting in a predictable order (ZZ → EZ → ZE → EE). nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC can be used as a preparative technique to separate lipids and other natural products based on their polarity. researchgate.net This method allows for the fractionation of the crude extract into simpler mixtures before final purification by HPLC or analysis by GC-MS.

Derivatization is sometimes employed to improve detection, especially for compounds lacking a strong chromophore for UV detection in HPLC. nih.govresearchgate.net

Synthetic Strategies for 3,13 Octadecadien 1 Ol and Its Analogs

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial in pheromone chemistry to ensure the final product has the correct spatial arrangement of atoms, which is vital for its biological activity. For di-unsaturated compounds like 3,13-octadecadien-1-ol, controlling the geometry of each double bond independently is a significant synthetic challenge.

A common and effective strategy for constructing the carbon backbone of long-chain unsaturated alcohols like this compound is the acetylenic route. This method involves the coupling of smaller fragments containing triple bonds, which are later selectively reduced to form the desired double bonds. This approach offers high stereoselectivity and is adaptable for creating various isomers.

The "alkyne zipper" reaction is a powerful tool in pheromone synthesis, allowing for the isomerization of an internal alkyne to a terminal alkyne. This reaction is particularly useful for preparing long-chain ω-alkyn-1-ols, which are versatile building blocks. For example, the isomerization of an internal decyn-1-ol to 9-decyn-1-ol can be achieved using reagents like the sodium salt of 1,3-diaminopropane. This terminal alkyne can then be further functionalized in subsequent coupling reactions to build the carbon chain required for pheromones.

Acetylenic coupling reactions are fundamental to the assembly of the C18 backbone of this compound. These reactions, such as the Cadiot-Chodkiewicz coupling, allow for the joining of a terminal alkyne with a 1-haloalkyne, forming an unsymmetrical diyne. This methodology provides a direct route to connect two different carbon fragments, which is essential for constructing the specific carbon chain of the target molecule. For instance, a C14 acetylene (B1199291) fragment can be coupled with a protected 3-butyn-1-ol to generate a C18 enyne precursor. researchgate.net The efficiency of these coupling reactions can be enhanced by the use of co-catalysts, such as palladium complexes, alongside copper(I) salts.

A general synthetic route utilizing acetylene coupling starts with a diol like 1,8-octanediol. researchgate.net This starting material is converted into a bromo-alcohol, and the hydroxyl group is protected. The resulting compound is then coupled with an appropriate alkyne, such as 1-hexyne, to elongate the carbon chain. researchgate.net This step is followed by a reduction and subsequent conversion of the alcohol to an iodide. researchgate.net A final coupling reaction with a protected butynol derivative, followed by selective hydrogenation and deprotection, yields the target (3Z,13E)-3,13-octadecadien-1-ol. researchgate.net

Table 1: Key Intermediates in the Acetylenic Route Synthesis of (3Z,13E)-3,13-Octadecadien-1-ol

| Intermediate | Structure | Description |

|---|---|---|

| THP ether of bromohydrin | Br(CH₂)₈OTHP | Prepared from 1,8-octanediol, this intermediate is used for the first acetylene coupling reaction. |

| C₁₄ Acetylene | CH₃(CH₂)₃C≡C(CH₂)₈OTHP | Formed by coupling the bromohydrin with 1-hexyne to extend the carbon chain. |

Once the acetylenic precursors are synthesized, the next critical step is the stereoselective reduction of the triple bonds to form the desired (Z) or (E) double bonds. The choice of hydrogenation catalyst and reaction conditions is paramount to achieving high stereoselectivity.

P2-Ni, a nickel catalyst prepared by the reduction of a nickel salt with sodium borohydride, is effective for the semi-hydrogenation of alkynes to produce (Z)-alkenes. This catalyst offers good selectivity for the formation of the cis-olefin without over-reduction to the corresponding alkane. The catalytic activity of nickel-based systems can be influenced by the presence of ligands and the specific preparation method of the catalyst.

The use of sodium metal in a solvent like toluene provides a method for the reduction of alkynes. Commercially available sodium dispersions, which consist of fine sodium particles in toluene, offer a large surface area for reaction. fishersci.comacs.org This increased surface area can lead to more efficient and controlled reductions. tcichemicals.com While typically associated with Birch-type reductions that yield (E)-alkenes, modifications to the reaction conditions and additives can influence the stereochemical outcome. For the synthesis of (Z)-olefins, other reducing agents or catalytic systems are generally preferred for higher stereoselectivity.

Table 2: Reagents for Stereoselective Alkyne Reduction

| Reagent/Catalyst | Resulting Olefin Geometry | Notes |

|---|---|---|

| H₂ / Pd-BaSO₄ with quinoline | (Z) | Lindlar's catalyst, a classic choice for syn-hydrogenation of alkynes to cis-alkenes. researchgate.net |

| P2-Ni | (Z) | A nickel-based catalyst offering good selectivity for (Z)-olefins. |

| Na / liquid NH₃ | (E) | The standard Birch reduction conditions for anti-reduction of alkynes to trans-alkenes. |

Metal-mediated Reductions (e.g., Birch Reduction for (E)-Olefins)

Metal-mediated reductions are a cornerstone in the synthesis of unsaturated compounds. The Birch reduction, a dissolving-metal reduction, is particularly effective for converting alkynes to (E)-alkenes (trans-alkenes). The reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, with an alcohol like ethanol or t-butanol serving as a proton source. masterorganicchemistry.comharvard.edu

In the context of synthesizing analogs of this compound, the Birch reduction can be applied to an enyne precursor to selectively reduce the triple bond to an (E)-double bond. For example, a C18 enyne compound can be reduced to a dienyl compound with a 3E,13E configuration using a Birch reduction. researchgate.net This method provides excellent stereochemical control, which is crucial for the synthesis of specific isomers. While traditionally requiring cryogenic temperatures (-33°C) and the handling of liquid ammonia, modern protocols have been developed that are ammonia-free, using reagents like lithium and ethylenediamine in tetrahydrofuran at ambient temperatures, making the procedure more accessible. nsf.govnih.gov

Table 1: Overview of Birch Reduction for (E)-Olefin Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Dissolving-Metal Reduction | masterorganicchemistry.com |

| Typical Reagents | Alkali Metal (Li or Na), Liquid Ammonia, Alcohol (e.g., EtOH) | masterorganicchemistry.comharvard.edu |

| Substrate | Alkynes, Aromatic Rings | masterorganicchemistry.com |

| Product | (E)-Alkenes (from alkynes) | masterorganicchemistry.com |

| Application | Stereoselective synthesis of (E)-double bonds in precursors to this compound. | researchgate.net |

Sulfone Intermediate Coupling Strategies

Sulfone chemistry offers versatile strategies for carbon-carbon bond formation, particularly in the construction of alkenes. The Julia olefination and its modifications are prominent examples where a sulfone intermediate is used to create a double bond. scispace.com In this approach, a phenyl sulfone is deprotonated to form a carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxysulfone intermediate is subsequently converted to the alkene.

This strategy can be adapted for the synthesis of the this compound backbone. For instance, a smaller sulfone-containing fragment could be coupled with a long-chain aldehyde to form one of the olefinic bonds. The sulfone group acts as an excellent activating group and can be removed under reductive conditions to yield the desired alkene. scispace.com Various metal-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, can also be adapted to incorporate the sulfonyl group, providing a pathway to diaryl sulfones or other complex sulfone intermediates. researchgate.net

Wittig-Horner Reactions (for related dienyl compounds)

The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. It is a modification of the classic Wittig reaction and involves the reaction of an aldehyde or ketone with a phosphonate carbanion (a stabilized ylide). organic-chemistry.org

A key advantage of the Wittig-Horner reaction is its high (E)-stereoselectivity. When stabilized phosphonate ylides are used, the reaction predominantly yields the thermodynamically more stable (E)-alkene. organic-chemistry.orgorganic-chemistry.org This makes it an ideal method for constructing the specific double bond geometries found in many dienyl compounds, including isomers of this compound. The synthesis typically involves coupling an aldehyde fragment with a phosphonate ylide fragment, allowing for the convergent assembly of the C18 backbone. The water-soluble phosphate byproduct is easily removed during workup, simplifying purification. organic-chemistry.org

Table 2: Comparison of Wittig-Type Olefination Reactions

| Reaction | Ylide Type | Typical Stereoselectivity | Key Advantage | Reference |

|---|---|---|---|---|

| Wittig Reaction | Non-stabilized (alkyl) | (Z)-Alkene | Versatility | organic-chemistry.org |

Olefin Metathesis Approaches

Olefin metathesis has emerged as a revolutionary tool in organic synthesis for the formation of carbon-carbon double bonds. uwindsor.ca Cross-metathesis (CM) is particularly relevant for the synthesis of long-chain unsaturated molecules like this compound. This reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by well-defined metal alkylidene complexes, most notably those based on ruthenium (developed by Grubbs) and molybdenum (developed by Schrock). atlanchimpharma.comharvard.edu

The synthesis of this compound via CM could involve the reaction of two shorter, readily available terminal alkenes. The high functional group tolerance of modern catalysts allows this reaction to be performed late in a synthetic sequence, minimizing the need for protecting groups. harvard.edunih.gov This approach offers a highly efficient and atom-economical route to constructing the diene system. nih.gov

Functional Group Interconversions

Functional group interconversions are essential steps in a multi-step synthesis to modify a molecule and prepare it for subsequent reactions or to arrive at the final target compound.

Oxidation of Alcohols to Aldehydes (e.g., Dess-Martin Oxidation)

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The Dess-Martin oxidation is a preferred method for this conversion due to its exceptionally mild and selective nature. wikipedia.orgorganic-chemistry.org The reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to efficiently oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. wikipedia.org

This oxidation is typically performed at room temperature in chlorinated solvents like dichloromethane and is often complete within a few hours. wikipedia.orgorganic-chemistry.org A significant advantage of the Dess-Martin oxidation is its high chemoselectivity; it does not affect sensitive functional groups such as alkenes, alkynes, or esters, which are present in precursors to this compound. wikipedia.org This makes it an ideal choice for preparing an aldehyde intermediate that might be used in a subsequent Wittig-Horner reaction without compromising the integrity of existing double bonds. wikipedia.org

Acetylation to Octadecadienyl Acetates

Many insect pheromones are acetates rather than alcohols. The conversion of this compound to its corresponding acetate (B1210297) is a straightforward and high-yielding functional group interconversion. This acetylation is typically achieved by treating the alcohol with acetic anhydride in the presence of a base, such as pyridine. researchgate.net The reaction is often quantitative and serves as the final step in the synthesis of pheromone components like (3Z,13E)-3,13-octadecadienyl acetate. researchgate.net The resulting acetate ester can then be used in biological assays or field studies. researchgate.net

Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis and a key step in the preparation of many insect pheromones, including this compound and its analogs. quimicaorganica.orgnih.gov This conversion is typically accomplished using powerful hydride-donating reagents. chemistrysteps.com Fatty acid reductases also play a crucial role in the biosynthesis of insect pheromones by catalyzing the reduction of fatty-acyl precursors to their corresponding alcohols. nih.gov

Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for the reduction of esters to primary alcohols. quimicaorganica.orgcommonorganicchemistry.com The reaction involves the addition of two hydride ions to the carbonyl group of the ester. chemistrysteps.com The first addition results in a tetrahedral intermediate which then expels an alkoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent to the corresponding primary alcohol. chemistrysteps.com Due to its high reactivity, an excess of LiAlH₄ is generally used to ensure complete conversion. chemistrysteps.com

Another significant reducing agent is Diisobutylaluminum Hydride (DIBAL-H), which offers greater selectivity compared to LiAlH₄. commonorganicchemistry.com While powerful, its reactivity can be moderated by controlling the reaction temperature. This allows for the partial reduction of esters to aldehydes if desired, but for the synthesis of alcohols, the reaction is allowed to proceed to completion. acs.org An advantage of DIBAL-H is its solubility in a wider range of hydrocarbon solvents, unlike LiAlH₄ which is primarily used in ethers. commonorganicchemistry.com

The choice of reducing agent can be critical, especially in industrial-scale synthesis where minimizing byproducts is essential. For instance, in the synthesis of some pheromone aldehydes, preventing overreduction to the alcohol is a significant challenge, highlighting the need for precise control over the reduction process. acs.org

Below is a table summarizing common reducing agents for the conversion of esters to alcohols.

| Reducing Agent | Abbreviation | Common Solvents | Key Characteristics |

| Lithium aluminum hydride | LiAlH₄ | Ethers (e.g., THF, Diethyl ether) | Very powerful and non-selective, reduces a wide range of functional groups. commonorganicchemistry.com |

| Diisobutylaluminum Hydride | DIBAL-H | Ethers, Hydrocarbons (e.g., Toluene, Hexane) | Powerful but more selective than LiAlH₄; reactivity can be temperature-controlled. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., Methanol (B129727), Ethanol) | Generally too slow for ester reduction but can be used under specific conditions. commonorganicchemistry.com |

| Borane-dimethyl sulfide | BH₃-SMe₂ | Tetrahydrofuran (THF) | Effectively reduces aliphatic esters. commonorganicchemistry.com |

Protecting Group Chemistry in Multi-step Syntheses

In the multi-step synthesis of complex molecules like this compound, which contain multiple reactive sites, protecting groups are essential to achieve chemoselectivity. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting under a specific set of conditions, allowing for chemical modifications to be made elsewhere in the molecule. organic-chemistry.orgpressbooks.pub An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions it is meant to withstand, and should not interfere with other parts of the molecule. uchicago.educhemistrytalk.org

The synthesis of this compound often involves intermediates with both hydroxyl (-OH) and terminal alkyne groups. Both of these functional groups can be reactive under conditions required for other transformations. For example, the acidic proton of a terminal alkyne can interfere with reactions involving strong bases, such as the formation of Grignard reagents or alkoxides at another site in the molecule. lumenlearning.com Similarly, the hydroxyl group can react with organometallic reagents or be oxidized under conditions meant to target other functionalities. cureffi.org

Common Protecting Groups for Alcohols: Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation, stability, and selective removal. cureffi.org

Trimethylsilyl (B98337) (TMS): This group is easily introduced but is also quite labile, being cleaved by mild acidic or basic conditions. cureffi.org

tert-Butyldimethylsilyl (TBS): More sterically hindered than TMS, the TBS group is more robust and stable to a wider range of conditions but can be readily removed using a fluoride ion source like tetra-n-butylammonium fluoride (TBAF). cureffi.org

Common Protecting Groups for Alkynes: Terminal alkynes are frequently protected to prevent the reaction of their acidic proton.

Trialkylsilyl Groups: Similar to their use with alcohols, silyl groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are widely used to protect terminal alkynes. researchgate.netgelest.com The TMS group can be removed under mild conditions such as treatment with potassium carbonate in methanol, while the bulkier TIPS group requires stronger conditions like TBAF for cleavage, allowing for selective deprotection if both are present in a molecule. gelest.com

Cobalt Carbonyl Complexes: Dicobalt octacarbonyl can form a stable complex with the alkyne triple bond, effectively protecting it from reactions while leaving other functionalities like double bonds untouched. scribd.com These complexes are formed and removed in high yield. scribd.com

The table below summarizes common protecting groups used in syntheses relevant to this compound.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS or TBS | TBS-Cl, Imidazole | TBAF, Acetic Acid |

| Alcohol | Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH | Aqueous Acid (e.g., HCl) |

| Alkyne | Triisopropylsilyl | TIPS | TIPS-Cl, Et₃N | TBAF in THF |

| Alkyne | Trimethylsilyl | TMS | TMS-Cl, Et₃N | K₂CO₃ in MeOH |

Assessment of Stereomeric Purity in Synthetic Products

The biological activity of insect pheromones like this compound is highly dependent on their stereochemistry, including the configuration of double bonds (Z/E isomers) and, in chiral analogs, the enantiomeric composition (R/S isomers). nih.gov Therefore, the rigorous assessment of stereomeric purity is a critical aspect of their synthesis and analysis. nih.gov

Gas Chromatography (GC): Gas chromatography is a primary technique for analyzing the purity of volatile compounds like pheromones. nih.govwiley.com To separate stereoisomers, specialized chiral stationary phases are required. gcms.cz

Chiral Capillary Columns: These columns, often containing derivatized cyclodextrins, can resolve enantiomers of chiral compounds, allowing for their quantification. gcms.cz

Two-Dimensional Gas Chromatography (GCxGC): This advanced technique provides enhanced resolution and is particularly useful for analyzing complex mixtures on a sub-nanogram level, which is often necessary for pheromone gland extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for determining stereomeric purity. nih.govresearchgate.net Since enantiomers are indistinguishable in a standard NMR spectrum (they are isochronous), a chiral auxiliary is required to induce diastereomeric differentiation. researchgate.netfordham.edu

Chiral Derivatizing Agents (CDAs): The analyte, such as a chiral alcohol, is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. fordham.edu These diastereomers have distinct NMR signals, and the ratio of their integration values corresponds to the enantiomeric excess (e.e.) of the original sample. researchgate.netfordham.edu

Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers of the analyte. This interaction can lead to observable separation of NMR signals for the enantiomers, allowing for the determination of their ratio without covalent modification. researchgate.net

Prochiral Solvating Agents: In some cases, an achiral agent can be used, which becomes chiral upon interaction with the chiral analyte, leading to signal splitting that correlates with the enantiomeric excess. scispace.com

The following table outlines the primary methods for assessing stereomeric purity.

| Analytical Technique | Principle | Application to this compound Analogs |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. gcms.cz | Quantification of enantiomeric excess (e.e.) and diastereomeric excess (d.e.). |

| Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries | Conversion of enantiomers into diastereomers (covalently or non-covalently) results in distinguishable NMR signals. researchgate.net | Determination of e.e. and d.e. by integrating the distinct signals of the formed diastereomers. fordham.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. researchgate.net | Primarily for structural confirmation and purity assessment, not typically for stereoisomer differentiation without chiral columns. researchgate.net |

Biosynthesis and Metabolic Transformations

Proposed Biosynthetic Pathways for Long-Chain Fatty Alcohols

The biosynthesis of long-chain fatty alcohols like 3,13-Octadecadien-1-ol originates from the fundamental pathways of fatty acid synthesis. The general proposed route involves the modification of common saturated fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0), through a series of enzymatic reactions.

The creation of the characteristic di-unsaturated structure of this compound likely involves the following key steps:

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA precursors.

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acid chain. To generate a diene with double bonds at the 3rd and 13th positions, a sequence of desaturation and chain modification steps is necessary. It is plausible that a precursor fatty acid undergoes desaturation to introduce an initial double bond.

Chain Elongation or Shortening: The fatty acid chain may be elongated or shortened to achieve the C18 backbone.

Further Desaturation: A second desaturase enzyme would then act on the mono-unsaturated fatty acid to introduce the second double bond at the appropriate position. The order of these desaturation events can vary between species.

Reduction to Alcohol: Finally, the carboxyl group of the resulting 3,13-octadecadienoic acid (or its acyl-CoA derivative) is reduced to a primary alcohol, yielding this compound. This final reduction is a critical step in the formation of fatty alcohol pheromones.

Enzymatic Systems Involved in Unsaturation and Chain Elongation

The production of a specific unsaturated fatty alcohol like this compound is dependent on a suite of highly specific enzymes.

Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds into the acyl chain. The formation of 3,13-octadecadienoyl precursor would require at least two distinct desaturase activities. A Δ13-desaturase and a Δ3-desaturase are hypothetically involved. Insect desaturases are known for their remarkable diversity and specificity, which allows for the production of a vast array of pheromone components.

Fatty Acid Elongases: These enzyme systems are responsible for extending the carbon chain of fatty acids, typically by adding two-carbon units from malonyl-CoA. If the precursor is a shorter fatty acid, an elongase would be required to build the C18 backbone.

Fatty Acyl-CoA Reductases (FARs): This class of enzymes catalyzes the final step in the biosynthesis, the reduction of the fatty acyl-CoA to the corresponding alcohol. FARs are critical in pheromone biosynthesis and often exhibit substrate specificity, which contributes to the precise composition of the pheromone blend. The reduction of 3,13-octadecadienoyl-CoA by a specific FAR would yield this compound.

| Enzyme Class | Function in this compound Biosynthesis |

| Fatty Acid Desaturases | Introduction of double bonds at the Δ3 and Δ13 positions of the C18 fatty acid precursor. |

| Fatty Acid Elongases | Potential extension of a shorter fatty acid precursor to the C18 length. |

| Fatty Acyl-CoA Reductases | Reduction of the 3,13-octadecadienoyl-CoA to this compound. |

Metabolic Fate and Degradation Pathways within Organisms

Once this compound has fulfilled its signaling function, it is metabolized and degraded by the organism. The specific degradation pathway for this di-unsaturated alcohol has not been elucidated, but it is expected to follow the general pathways for fatty alcohol and unsaturated fatty acid catabolism.

The likely metabolic fate involves:

Oxidation to Aldehyde and Carboxylic Acid: The primary alcohol group of this compound is likely oxidized first to an aldehyde (3,13-octadecadienal) and then to the corresponding carboxylic acid (3,13-octadecadienoic acid). This conversion is typically carried out by alcohol dehydrogenases and aldehyde dehydrogenases.

Beta-Oxidation: The resulting unsaturated fatty acid would then enter the β-oxidation pathway. The presence of double bonds requires additional enzymatic steps compared to the β-oxidation of saturated fatty acids. Isomerases and reductases are needed to handle the non-standard intermediates that are formed when the double bonds are encountered during the spiral of β-oxidation. Ultimately, the fatty acid chain is broken down into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Recombinant Microorganism Applications for Semi-biosynthetic Production

The chemical synthesis of specific stereoisomers of insect pheromones like this compound can be complex and expensive. Metabolic engineering of microorganisms offers a promising alternative for the semi-biosynthetic production of such compounds.

The general strategy involves the heterologous expression of key enzymes from the biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

Key steps in engineering a microorganism for this compound production would include:

Host Strain Selection: Choosing a microbial host with a high flux through the fatty acid biosynthesis pathway. Oleaginous yeasts are particularly suitable for this purpose.

Gene Identification and Cloning: Identifying and isolating the genes encoding the specific Δ13- and Δ3-desaturases and the fatty acyl-CoA reductase responsible for the synthesis of this compound from the pheromone-producing insect.

Metabolic Engineering:

Expressing the identified desaturase and reductase genes in the host organism.

Potentially knocking out or downregulating competing metabolic pathways to increase the pool of precursors available for pheromone synthesis.

Optimizing the expression levels of the heterologous enzymes to achieve a high yield of the desired product.

Biological Functionality and Chemoreception

Role as Insect Sex Pheromone

3,13-Octadecadien-1-ol is a well-documented sex pheromone component for several species of moths, particularly within the family Sesiidae, commonly known as clearwing moths. For instance, the (Z,Z)-3,13-Octadecadien-1-ol isomer is utilized by the redwood resin borer, Synanthedon sequoiae, as a sex attractant. medchemexpress.commedchemexpress.com Similarly, this same isomer has been identified as the sex pheromone for the poplar pole clearwing moth, Sphecia siningensis. researchgate.net The identification of these compounds as pheromones relies on a combination of chemical analysis of female pheromone glands, synthesis of the compounds, and subsequent testing of their biological activity through electrophysiological and behavioral assays. researchgate.net

The specificity of pheromone communication is vital for reproductive isolation among closely related species. Insects achieve this specificity by using unique blends of chemical compounds, different ratios of isomers, or entirely distinct molecules. The genus Nokona provides a clear example of this principle. While the female sex pheromone of Nokona pernix is a specific blend of two isomers of this compound, the related species Nokona regalis uses only a single isomer, (3E,13Z)-3,13-octadecadien-1-ol, for its signal. This variation ensures that males are attracted only to females of their own species, preventing interbreeding.

Table 1: Species Utilizing this compound Isomers as Sex Pheromones

| Species | Pheromone Component(s) | Family |

|---|---|---|

| Synanthedon sequoiae (Redwood Resin Borer) | (Z,Z)-3,13-Octadecadien-1-ol | Sesiidae |

| Sphecia siningensis (Poplar Pole Clearwing Moth) | (Z,Z)-3,13-Octadecadien-1-ol | Sesiidae |

| Nokona pernix | (E,Z)-3,13-Octadecadien-1-ol and (Z,Z)-3,13-Octadecadien-1-ol | Sesiidae |

| Nokona regalis | (E,Z)-3,13-Octadecadien-1-ol | Sesiidae |

For many insect species, the precise ratio of components in a pheromone blend is critical for eliciting an optimal attractive response from males. A deviation from this natural ratio can lead to a significant reduction or complete loss of attraction. The clearwing moth Nokona pernix exemplifies this principle. Its sex pheromone is a blend of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol. Field and laboratory studies have determined that the most attractive mixture for males of this species is a specific 9:1 ratio of the (E,Z) isomer to the (Z,Z) isomer.

Another example is the moth Glossosphecia romanovi, which uses a blend containing (Z,Z)-3,13-octadecadien-1-ol and its corresponding acetate (B1210297), (Z,Z)-3,13-octadecadienyl acetate, in an approximate 9:1 ratio. This demonstrates that crucial blend ratios can involve not just different isomers but also compounds with different functional groups.

**Table 2: Pheromone Blend Ratio for *Nokona pernix***

| Pheromone Component | Abbreviation | Ratio in Blend |

|---|---|---|

| (E,Z)-3,13-Octadecadien-1-ol | E3,Z13-18:OH | 9 |

| (Z,Z)-3,13-Octadecadien-1-ol | Z3,Z13-18:OH | 1 |

The components of a pheromone blend can interact in complex ways. A synergist is a compound that, when added to the primary pheromone, enhances the attractive response. Conversely, an antagonist is a compound that reduces or inhibits the response. The geometric and positional isomers of this compound and its derivatives can function as either.

For example, in field tests for the currant borer, Synanthedon tipuliformis, the compound (E,Z)-3,13-octadecadien-1-ol acetate was found to act as a synergist, significantly increasing the capture of males when added to the primary pheromone lure. doi.org While the major component of a blend is often attractive on its own, the presence of minor components in the correct ratio is frequently necessary to achieve the full behavioral response. If an incorrect isomer is present, or if a minor component is present in too high a concentration, it can act as an antagonist, disrupting communication. This antagonism is a key mechanism for maintaining reproductive isolation between species that may use similar primary pheromone components. embopress.org

Mechanisms of Olfactory Receptor Interaction

Insects detect pheromones through a process of chemoreception, which begins with the interaction of odorant molecules with olfactory receptors located on the sensory neurons of the antennae. nih.gov The binding of a specific pheromone molecule to its receptor protein triggers a nerve impulse, which is then processed by the insect's brain, leading to a behavioral response, such as flight towards the pheromone source. The study of these neurophysiological and behavioral responses is crucial for understanding how pheromones function.

Table 3: Overview of Neurophysiological Response Measurement Techniques

| Technique | Principle | Application in Pheromone Research |

|---|---|---|

| Electroantennography (EAG) | Measures the summated electrical potential from all olfactory neurons on an antenna in response to an odor puff. uni-goettingen.de | Screens compounds for olfactory activity; determines which compounds an insect can smell. mdpi.com |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Combines gas chromatography to separate a chemical mixture with an insect antenna as a biological detector. frontiersin.org | Identifies specific, biologically active compounds (e.g., pheromone components) within a complex natural extract. science.gov |

While neurophysiological methods like EAG confirm that an insect can detect a compound, behavioral bioassays are necessary to determine the compound's effect on behavior (e.g., attraction). researchgate.net These assays are essential to prove that a chemical functions as a pheromone. Common methods include wind tunnel experiments, which observe an insect's upwind flight pattern towards a chemical source, and field trapping studies.

In field bioassays, traps are baited with synthetic versions of the suspected pheromone components, alone or in various blends and ratios. The number of male insects captured in these traps provides a direct measure of the attractancy of the tested compounds. Such field evaluations were critical in confirming the specific attraction of male Macroscelesia japona to lures containing the (2E,13Z)-isomer of a related octadecadienal. researchgate.net Similarly, field bioassays confirmed the activity of (Z,Z)-3,13-Octadecadien-1-ol for Synanthedon sequoiae and Sphecia siningensis. medchemexpress.comresearchgate.net These tests are the ultimate confirmation of a compound's role as a sex attractant pheromone.

Broader Ecological Significance of Fatty Alcohols (e.g., in cell membranes, precursor roles)

Fatty alcohols, a class of aliphatic alcohols derived from fatty acids, play a multitude of crucial roles in ecological systems. Their functions are diverse, ranging from structural components of cellular barriers to key signaling molecules and precursors for other essential biochemicals.

Role in Cell Membranes:

The fundamental structure of a cell membrane is the lipid bilayer, which provides a selectively permeable barrier. While phospholipids and sterols are the primary architectural components, fatty alcohols can influence membrane properties. The presence of alcohols can affect membrane fluidity, which is critical for proper cellular function, including transport of solutes and enzyme activity. For instance, exposure to certain alcohols like ethanol can increase membrane fluidity, potentially leading to uncontrolled transport and leakage of essential cofactors nih.govresearchgate.netasm.org. Cells can adapt to the presence of alcohols by altering the fatty acid composition of their membranes researchgate.net. While much of the research focuses on the effects of short-chain alcohols, the integration of long-chain fatty alcohols into the membrane can also modulate its physical properties.

Interactive Data Table: Factors Influencing Cell Membrane Fluidity

| Factor | Effect on Membrane Fluidity |

| Temperature | Higher temperatures increase fluidity; lower temperatures decrease fluidity. |

| Fatty Acid Saturation | Saturated fatty acids decrease fluidity; unsaturated fatty acids increase fluidity. |

| Cholesterol/Sterols | Acts as a fluidity buffer; at high temperatures, it decreases fluidity, and at low temperatures, it increases fluidity. |

| Presence of Alcohols | Short-chain alcohols can increase fluidity. |

Precursor Roles:

Fatty alcohols are vital intermediates in the biosynthesis of a variety of other important compounds researchgate.net. In many organisms, they serve as precursors for the formation of wax esters, which are composed of a fatty acid esterified to a fatty alcohol wikipedia.org. These waxes are critical for waterproofing and protecting the surfaces of plants and insects biorxiv.orgresearchgate.net.

In the realm of insect communication, fatty alcohols are often the direct precursors to pheromones. The biosynthesis of many insect sex pheromones involves the reduction of fatty acyl-CoA precursors to their corresponding fatty alcohols by enzymes known as fatty acyl-CoA reductases (FARs) nih.govnih.gov. These alcohols can then be further modified, for example, through oxidation to aldehydes or esterification to acetates, to create the specific pheromone blends used by different species nih.gov. The diversity and specificity of FAR enzymes are crucial in shaping the unique chemical communication signals of various insect species researchgate.net.

Advanced Analytical Methodologies for Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 3,13-Octadecadien-1-ol. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC-MS analysis, the compound is volatilized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. As the separated compound elutes from the column, it is ionized, and the resulting fragments are detected by the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.netjmchemsci.com

GC-MS has been effectively used to identify this compound and its derivatives in various biological and chemical samples. unar.ac.idresearchgate.net The mass spectrum for E,E-3,13-Octadecadien-1-ol, for example, provides a fragmentation pattern that can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for positive identification. researchgate.netunar.ac.id Quantification is typically achieved by integrating the peak area of a specific ion (in selected ion monitoring mode, SIM) or the total ion chromatogram (TIC) and comparing it to the response of a known concentration of a standard.

The choice of the GC column's stationary phase is critical for achieving a successful separation. The selection is based on the principle "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. fishersci.ca

Non-polar Phases: Columns with non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, HP-5ms), separate compounds primarily based on their boiling points and van der Waals interactions. fishersci.ca For a mixture of hydrocarbons and fatty alcohols, a non-polar column would cause the more volatile compounds to elute first. The elution order generally follows the boiling points of the compounds. fishersci.ca

Polar Phases: Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., WAX columns) or cyanopropylphenyl groups, provide an alternative selectivity. chromatographyonline.comsigmaaldrich.com These phases interact more strongly with polar functional groups, like the hydroxyl group (-OH) of this compound. This results in greater retention of polar analytes compared to non-polar compounds of similar boiling points. fishersci.ca For complex mixtures, polar columns can resolve isomers that may co-elute on non-polar columns. chromatographyonline.com

The selection between polar and non-polar columns depends on the specific analytical goal and the complexity of the sample matrix. The effectiveness of this selection is demonstrated by the different Kovats retention indices observed for isomers of this compound on different column types.

| Isomer | Semi-standard Non-polar Phase Index | Standard Polar Phase Index |

|---|---|---|

| (3Z,13Z)-octadecadien-1-ol | 2065 nih.gov | 2161 nih.gov |

| (3E,13Z)-octadecadien-1-ol | 2058 nih.gov | 2134 nih.gov |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for GC analysis. colostate.edu For long-chain alcohols like this compound, derivatization is often employed to:

Increase Volatility: Masking the polar hydroxyl group reduces intermolecular hydrogen bonding, thereby lowering the compound's boiling point and improving its passage through the GC column. libretexts.org

Improve Peak Shape: Reducing the polarity minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks. gcms.cz

Enhance Mass Spectral Characteristics: Creating derivatives can lead to more structurally informative fragmentation patterns in the mass spectrometer. colostate.edu

Common derivatization strategies for alcohols include:

Silylation: This is one of the most common methods, where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form TMS ethers, which are more volatile and thermally stable. libretexts.org

Acylation: This process involves converting the alcohol to an ester, for instance, an acetate (B1210297) ester, by reacting it with an acylating agent like acetic anhydride. nih.gov These derivatives are less polar and often exhibit excellent chromatographic behavior. libretexts.org

Alkylation/Esterification: This involves forming esters, often methyl esters, to increase volatility and improve chromatographic performance. libretexts.org Reagents like pentafluorobenzyl bromide (PFBBr) can be used to create esters that are highly sensitive to electron capture detection (ECD). colostate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While GC-MS is excellent for identification and quantification, it generally cannot distinguish between stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry (i.e., the E or Z configuration) of the double bonds in this compound. univ-lemans.frmagritek.com

A combination of 1D and 2D NMR experiments is used to assign the complete structure and stereochemistry of the molecule. thieme-connect.de

¹H NMR: One-dimensional proton NMR provides crucial information about the electronic environment of each proton. For this compound, the chemical shifts of the olefinic protons (the protons on the double bonds) and, more importantly, their coupling constants (J-values) are diagnostic of the double bond geometry. A larger coupling constant (typically 11-18 Hz) is observed for protons in a trans (E) configuration, while a smaller coupling constant (6-14 Hz) indicates a cis (Z) configuration. magritek.com

¹³C NMR: Carbon-13 NMR provides a spectrum where each unique carbon atom appears as a single peak, confirming the number of different carbon environments in the molecule. The chemical shifts of the allylic and vinylic carbons can also be subtly influenced by the stereochemistry of the double bond. rsc.orgrsc.org

Two-Dimensional Experiments: 2D NMR provides correlation maps that reveal how different nuclei are connected, which is essential for assigning the signals in complex molecules. slideshare.netyoutube.com

| Experiment | Full Name | Information Gained |

|---|---|---|

| COSY | Correlation Spectroscopy | Shows proton-proton (¹H-¹H) couplings through 2-3 bonds, revealing the connectivity of protons along the alkyl chain. libretexts.orgsdsu.edu |

| NOESY | Nuclear Overhauser Effect Spectroscopy | Identifies protons that are close in space (through-space correlation), which is critical for confirming double bond geometry. For a cis double bond, a NOE signal is expected between the olefinic protons. studylib.netmdpi.com |

| HMQC/HSQC | Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence | Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation), allowing for the assignment of carbon signals based on known proton assignments. youtube.comsdsu.edu |

| HMBC | Heteronuclear Multiple Bond Correlation | Shows correlations between protons and carbons over 2-3 bonds (long-range ¹H-¹³C correlation), which helps to piece together the entire molecular skeleton and confirm assignments. youtube.comsdsu.edu |

The long C18 chain of this compound is highly flexible, adopting a multitude of conformations in solution. NMR spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), can provide insights into the time-averaged or most populated conformations. mdpi.comauremn.org.brnih.gov

NOESY for Conformation: NOESY experiments measure distances between protons that are close in space (< 5 Å). By analyzing the intensities of NOE cross-peaks between protons along the alkyl chain, it is possible to deduce preferred spatial arrangements and folds in the molecule's structure. mdpi.com

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these values, particularly along the C1-C2-C3 portion of the molecule, information about the rotational preferences (e.g., gauche vs. anti conformers) can be obtained. mdpi.com

These NMR-based approaches, often combined with quantum mechanical calculations, allow researchers to build a detailed model of the molecule's three-dimensional structure and dynamic behavior in solution. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful analytical tool, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. While this compound can be analyzed by GC, HPLC-MS offers an alternative, especially when analyzing complex mixtures or when derivatization for GC is undesirable.

A significant challenge for analyzing this compound by HPLC is detection. The molecule lacks a strong chromophore, making it nearly invisible to standard UV-Vis detectors. Therefore, detection is almost exclusively reliant on the mass spectrometer. However, the non-polar nature of the long hydrocarbon chain and the single hydroxyl group can lead to poor ionization efficiency with common techniques like electrospray ionization (ESI).

To overcome these limitations, derivatization strategies can be employed to enhance MS detection. A method has been developed for the analysis of fatty alcohols and alcohol ethoxylates that involves derivatizing the terminal hydroxyl group to impart a permanent positive charge. acs.org This allows the molecule to be readily detected by electrospray MS in positive ion mode, significantly improving the sensitivity and reliability of the HPLC-MS analysis. acs.org

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

Advanced analytical methodologies are crucial for elucidating the roles of chemical compounds in insect communication. Among the most powerful techniques are Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD), which provide direct insights into the olfactory responses of insects to volatile compounds like this compound.

Electroantennography measures the change in electrical potential across an insect's antenna in response to an odorant stimulus. This technique is invaluable for screening compounds to determine if they can be detected by an insect's olfactory system. When coupled with gas chromatography, which separates the components of a volatile mixture, GC-EAD allows for the precise identification of biologically active compounds within that mixture. The effluent from the gas chromatograph is split, with one portion directed to a standard detector (like a flame ionization detector) and the other to an insect antenna preparation. This dual detection system makes it possible to pinpoint which specific compounds in a complex natural extract, such as a pheromone gland secretion, elicit an antennal response.

Research into the chemical ecology of various insect species, particularly clearwing moths (family Sesiidae), has extensively utilized EAG and GC-EAD to identify the components of their sex pheromones. Several isomers of this compound have been identified as key semiochemicals through these methods.

For instance, in a study on the clearwing moth Nokona pernix, GC-EAD analysis of a pheromone gland extract revealed two components that elicited electrophysiological responses from the male antennae. These were subsequently identified as the (3E,13Z)- and (3Z,13Z)-isomers of this compound, present in a 9:1 ratio. mdpi.com This finding was critical in correctly identifying the composition of the species' sex pheromone.

Similarly, research on the apple clearwing moth, Synanthedon myopaeformis, employed GC-EAD to analyze pheromone gland extracts. These analyses demonstrated that (3Z,13Z)-octadecadien-1-ol was among the compounds that elicited strong and consistent responses from the antennae of male moths.

In studies of the poplar clearwing moth, Paranthrene tabaniformis, chemical analysis of pheromone gland extracts also identified (3E,13Z)- and (3Z,13Z)-octadeca-3,13-dien-1-ol as components. Furthermore, the (Z,Z) isomer of this compound has been shown to be an effective bait for trapping male redwood resin borers, Synanthedon sequoiae, indicating its role as a potent attractant.

While much of the available research describes the antennal response in qualitative terms such as "EAG-active" or "strong response," some studies provide more quantitative data. For example, in the grape root borer, Vitacea polistiformis, the pheromone is a blend that includes an acetate ester of this compound. Dose-response studies on this species have established a threshold dosage for antennal response, demonstrating the sensitivity of the insect's olfactory system to these compounds. ncsu.edu Although this specific data pertains to the acetate form, it highlights the quantitative potential of EAG in pheromone research.

The following table summarizes the findings from various studies that have used EAG and GC-EAD to investigate the activity of this compound isomers in different insect species.

| Insect Species | Active Isomer(s) of this compound | Analytical Method | Observed Response |

| Nokona pernix (Clearwing Moth) | (3E,13Z)- and (3Z,13Z)-isomers (9:1 ratio) | GC-EAD | EAG-active components in pheromone gland extract. mdpi.com |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (3Z,13Z)-octadecadien-1-ol | GC-EAD | Elicited strong antennal responses. |

| Paranthrene tabaniformis (Poplar Clearwing Moth) | (3E,13Z)- and (3Z,13Z)-isomers | Chemical Analysis | Identified from female pheromone gland extracts. |

| Synanthedon sequoiae (Redwood Resin Borer) | (Z,Z)-isomer | Field Trapping | Effective trap bait, indicating strong attraction. |

These detailed research findings underscore the pivotal role of EAG and GC-EAD in identifying the specific isomers of this compound that function as essential components of insect pheromones. The high specificity of the insect olfactory system, capable of distinguishing between different geometric isomers, is a recurring theme in these studies.

Academic Applications and Research in Pest Management

Pheromone-Based Pest Control Strategies

Research into 3,13-Octadecadien-1-ol is central to the development of behavior-modifying pest control strategies. These strategies leverage the compound's natural function as a long-range attractant for male moths to disrupt their normal reproductive cycle and to gather data on pest populations. The (Z,Z) isomer, in particular, has been identified as a potent sex attractant for numerous Sesiidae species, including the apple clearwing moth (Synanthedon myopaeformis), the peachtree borer (Synanthedon exitiosa), and the redwood resin borer (Synanthedon sequoiae). nih.gov

Mating disruption is a technique that permeates the atmosphere of a crop, such as an apple orchard, with a synthetic pheromone. scribd.com This widespread presence of the pheromone makes it difficult for male insects to locate calling females, thereby disrupting mating and reducing subsequent larval infestations. scribd.com

Studies have demonstrated the efficacy of this approach for various pests. Research on the apple clearwing moth (Synanthedon myopaeformis) has shown that the application of mating disruption techniques can lead to a significant reduction in larval populations over time. A multi-year study in the Czech Republic documented the decline in the average number of larvae per tree following the deployment of pheromone dispensers.

Table 1: Effect of Mating Disruption on Apple Clearwing Moth (S. myopaeformis) Larvae

| Location/Orchard Area | 2010 (Pre-Treatment) | 2011 | 2012 | 2013 |

|---|---|---|---|---|

| Tuchoraz (36 ha) | 0.57 | 0.36 | 0.17 | 0.40 |

| Stošíkovice (12 ha) | 1.63 | 0.60 | 1.31 | 1.56 |

| Stošíkovice (6.5 ha) | 1.00 | 0.10 | 0.69 | 0.31 |

This table shows the average number of S. myopaeformis larvae found per tree over a four-year period in two locations in the Czech Republic. Mating disruption was initiated in 2010.

Similarly, air permeation trials using the acetate (B1210297) form of the pheromone, (Z,Z)-3,13-octadecadien-1-ol acetate, have been conducted to control the peachtree borer (S. exitiosa) and the lesser peachtree borer (S. pictipes). These studies found that various dispenser formulations significantly reduced the capture of male moths in pheromone-baited traps, indicating successful disruption of chemical communication.

Pheromone traps baited with this compound are a critical tool for monitoring insect populations. scribd.commdpi.com These traps allow researchers and growers to detect the presence of a pest, determine its population density, and define its seasonal flight dynamics. scispace.com This information is essential for making timely and informed decisions within an IPM framework, such as determining the optimal moment for applying control measures. mdpi.comncsu.edu For instance, studies on the apple clearwing moth have utilized pheromone traps to effectively define flight patterns and monitor infestations, even at low population densities. scribd.comscispace.com

The development of effective lure and trap systems is an active area of academic research. Studies focus on optimizing the attractiveness of the lure, often by investigating the precise blend of different isomers of this compound and other related compounds. Research has shown that the specific ratio of geometric isomers can be critical for maximizing male moth attraction. For example, a field study on the clearwing moth Nokona pernix found that a 9:1 mixture of the (3E,13Z) and (3Z,13Z) isomers of this compound was highly attractive to males, whereas either component alone was largely ineffective. koreascience.kr

Trap design is another important variable. Different trap types, such as Delta and funnel traps, are evaluated for their capture efficiency. mdpi.com The selection of the dispenser that releases the pheromone within the trap is also crucial, as it affects the release rate and longevity of the lure.

Controlled Release Formulations and Dispenser Technologies

The effectiveness of pheromone-based strategies like mating disruption and monitoring depends heavily on the dispenser technology used to release this compound into the environment. Academic research in this area focuses on creating formulations that provide a consistent and prolonged release of the semiochemical throughout the target insect's flight period.

A variety of materials are investigated for their suitability as pheromone dispensers. Each material offers different release characteristics and physical properties.

Laminated Plastic Dispensers: These dispensers consist of a plastic matrix in which the pheromone is embedded. They have been tested in air permeation trials for controlling peachtree borers.

Hollow Fibers: These are capillary tubes that release the pheromone through evaporation from the open end. They have also been evaluated for peachtree borer control.

Microcapsules: In this technology, the pheromone is enclosed in microscopic capsules, which can be sprayed onto crops. This method was tested for reducing trap catches of peachtree and lesser peachtree borers.

Rubber Septa: Commonly used in traps for monitoring, rubber septa are impregnated with the pheromone and provide a steady release over several weeks. ncsu.edu

A comparative study on dispenser types for reducing trap catches of peachtree borer (S. exitiosa) and lesser peachtree borer (S. pictipes) using (Z,Z)-3,13-octadecadien-1-ol acetate demonstrated high levels of efficacy for several designs.

Table 2: Efficacy of Different Dispenser Types in Reducing Male Borer Moth Trap Catches

| Dispenser Type | Trap Catch Reduction (Peachtree Borer) | Trap Catch Reduction (Lesser Peachtree Borer) |

|---|---|---|

| Laminated Plastic Dispensers (3 types) | 93-100% | 75-95% |

| Hollow Fiber Dispensers | 93-100% | 75-95% |

| Microencapsulated Formulations | Less effective than laminated dispensers | Similar to laminated dispensers |

This table summarizes the results of an air permeation experiment showing the percentage reduction in male moth captures in treated plots relative to untreated plots, using various formulations of (Z,Z)-3,13-octadecadien-1-ol acetate.

Understanding the rate at which a dispenser releases this compound and for how long it remains effective is crucial for pest management applications. Research in this area shows that pheromone release is not static but is influenced by various environmental and chemical factors.

Most studies on passive dispensers, such as rubber septa or plastic vials, conclude that they follow first-order release kinetics, where the release rate is highest initially and decreases over time as the amount of pheromone in the dispenser depletes. uliege.be The longevity of a lure can vary significantly, from a recommended replacement interval of one month for monitoring traps to a field life of over 140 days for some mating disruption dispensers. scribd.commdpi.com

Key factors influencing release kinetics and longevity include:

Temperature: This is a primary driver of release rate. Higher ambient temperatures increase the volatility of the pheromone, leading to a faster release from the dispenser. uliege.beadvid.pt Studies have shown that lures exhaust much faster in summer than in winter. scispace.com

Airflow (Wind Speed): Increased airflow around the dispenser can accelerate the diffusion of the pheromone away from the surface, thereby increasing the release rate. advid.pt

Dispenser Material and Design: The type of polymer used, its porosity, and the dispenser's surface-area-to-volume ratio all significantly impact the rate and duration of pheromone release. mdpi.com

Chemical Properties of the Pheromone: The molecular size and structure of the pheromone itself influence its volatility and how it interacts with the dispenser matrix. uliege.be

Researchers use methods like gravimetric analysis (weighing dispensers over time) and volatile collection systems followed by gas chromatography to quantify release rates and determine the longevity of different dispenser formulations under controlled laboratory and field conditions. advid.ptnih.gov

Field Efficacy Studies and Experimental Designs (e.g., Latin-Square Designs)

The practical application of this compound in pest management is validated through rigorous field efficacy studies. These studies are essential for determining the effectiveness of the compound as a sex attractant for monitoring or as a mating disruption agent for controlling pest populations under real-world conditions. Research has demonstrated its efficacy against various economically important pests, primarily within the Sesiidae family (clearwing moths).

Field trials for the clearwing moth, Nokona pernix, identified a 9:1 mixture of the (3E,13Z)- and (3Z,13Z)-isomers of this compound as a potent attractant for males. tandfonline.comnih.gov In these studies, traps baited with this synthetic blend successfully captured male moths, whereas traps with a single component were significantly less effective. tandfonline.comnih.govjst.go.jp This highlights the critical importance of specific isomer ratios for achieving optimal attraction. Similarly, (Z,Z)-3,13-Octadecadien-1-ol, often in its acetate form, is a well-documented sex attractant for the apple clearwing moth (Synanthedon myopaeformis) and the peachtree borer (Synanthedon exitiosa). cambridge.orgmdpi.com

To ensure the statistical validity of these field trials, researchers employ specific experimental designs to minimize the impact of environmental variability. One such powerful method is the Latin-Square Design. montana.edufudutsinma.edu.ng This design is particularly useful in agricultural research where conditions such as wind direction, sunlight exposure, or slope of the land can influence the outcome. montana.edu A Latin-Square design controls for two sources of variation simultaneously by arranging treatments (e.g., different pheromone blends or trap types) in a grid where each treatment appears only once in each row and each column. montana.educabidigitallibrary.org This "double blocking" reduces experimental error and increases the likelihood of detecting significant differences between treatments. montana.educabidigitallibrary.org For instance, in a field trial testing different pheromone lures, the rows and columns of the grid could represent different spatial coordinates within an orchard, thus accounting for variability across the field.

The table below summarizes findings from a representative field study on Nokona pernix, illustrating the effectiveness of different isomeric blends of this compound.

| Target Pest | Isomer Blend Tested | Trap Catch Result | Conclusion |

|---|---|---|---|

| Nokona pernix | 9:1 ratio of (3E,13Z)- and (3Z,13Z)-18:OH | High attraction of male moths | The specific blend is a highly effective sex attractant. tandfonline.comnih.gov |

| Nokona pernix | Single component (either isomer alone) | Scarcely attracted any males | Isomeric ratio is crucial for biological activity. tandfonline.comnih.gov |

| Synanthedon myopaeformis | (3Z,13Z)-18:OAc alone | As attractive as, or more attractive than, blends | This single component is the major pheromone. cambridge.org |

| Synanthedon myopaeformis | Binary blend with (2E,13Z)-18:OAc | No more attractive than (3Z,13Z)-18:OAc alone | (2E,13Z)-18:OAc is behaviorally inactive. cambridge.org |

| Synanthedon myopaeformis | Blend with 5% (3Z,13Z)-18:OH | Appeared antagonistic (reduced catch) | The corresponding alcohol can inhibit attraction. cambridge.org |

Challenges and Future Directions in Sustainable Pest Management Research

While this compound has proven to be a valuable tool, its long-term, sustainable use in pest management faces several challenges that are the focus of ongoing research.

Development of Environmentally Compatible Synthetic Routes